molecular formula C15H17N5O B12668560 Ccris 6474 CAS No. 59405-62-8

Ccris 6474

Katalognummer: B12668560
CAS-Nummer: 59405-62-8
Molekulargewicht: 283.33 g/mol
InChI-Schlüssel: SSTXRXBEFLNCQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ccris 6474, also known by its chemical formula C15H17N5O, is a specialty chemical compound used in various scientific and industrial applications . This compound is known for its unique properties and versatility, making it a valuable asset in multiple fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ccris 6474 involves several steps, starting with the preparation of the core structure through a series of chemical reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques is crucial to achieving the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ccris 6474 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for targeted applications .

Wissenschaftliche Forschungsanwendungen

Ccris 6474 has a wide range of scientific research applications, making it a valuable compound in various fields :

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty materials and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of Ccris 6474 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ccris 6474 can be compared with other similar compounds to highlight its uniqueness :

    Similar Compounds: Compounds with similar structures or functional groups, such as Ccris 6475 and Ccris 6476.

    Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique properties and reactivity. Its versatility and wide range of applications make it a valuable compound in scientific research and industrial processes.

Eigenschaften

CAS-Nummer

59405-62-8

Molekularformel

C15H17N5O

Molekulargewicht

283.33 g/mol

IUPAC-Name

N-[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl]acetamide

InChI

InChI=1S/C15H17N5O/c1-11(21)17-15-9-13(20(2)3)6-7-14(15)19-18-12-5-4-8-16-10-12/h4-10H,1-3H3,(H,17,21)

InChI-Schlüssel

SSTXRXBEFLNCQG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=CC(=C1)N(C)C)N=NC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.